![molecular formula C16H18FN5O3 B2985847 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide CAS No. 941995-45-5](/img/structure/B2985847.png)
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of Pyrrolo[2,1-f][1,2,4]triazine, a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in targeted therapy for cancer treatment, where it targets specific proteins or enzymes that are dysregulated in cancer .
Chemical Reactions Analysis
The compound, being a part of kinase inhibitors, is likely to be involved in reactions inhibiting kinase, a type of enzyme . Further details about its specific reactions are not available.Scientific Research Applications
Antimicrobial and Antifungal Activities
Broad-Spectrum Antimicrobial Activity : Novel heterocycles, including benzimidazole, benzoxazole, and benzothiazole derivatives, have shown excellent broad-spectrum antimicrobial activity against bacterial strains (E. coli, S. aureus) and fungal strains (C. albicans, A. niger), suggesting potential applications in combating infections and diseases caused by these microorganisms (Padalkar et al., 2014).
Antibacterial Agents : Fluorine-substituted triazine derivatives have been evaluated for their antibacterial activities, indicating their potential use in the development of new antibacterial drugs (Solankee & Patel, 2004).
Anticancer Activities
Antiasthma Agents : Substituted imidazo[1,5-d][1,2,4]triazines were found to inhibit histamine release from human basophils, a promising indicator for the prophylactic treatment of asthma (Paul et al., 1985).
Lamotrigine Analogs and Antibacterial Evaluation : New lamotrigine analogs with fluorine substitution showed interesting antibacterial activity against various bacterial strains, indicating their potential application in antibacterial therapies (Alharbi & Alshammari, 2019).
Antitumor Activity and DNA Interaction : Triazine derivatives with 4-fluoroaniline substitution demonstrated significant antitumor activities and interacted with DNA, indicating their potential as antitumor agents (Singla et al., 2016).
Molecular Probes and Drug-DNA Interactions
- Molecular Probes for A2A Adenosine Receptor : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives were developed as antagonists for the human A2A adenosine receptor, highlighting their utility in molecular pharmacology (Kumar et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazine moiety, have been found to target kinases in cancer therapy .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds, such as those containing the 1,2,4-triazine moiety, have been found to inhibit kinases, which are enzymes that add phosphate groups to other proteins . This can affect the function of these proteins, potentially leading to therapeutic effects.
Biochemical Pathways
Kinases play key roles in signal transduction pathways, which regulate many cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Kinase inhibitors can lead to the inhibition of cell growth and induction of apoptosis, which can be beneficial in the treatment of diseases like cancer .
properties
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-2-7-18-13(23)10-22-15(25)14(24)21-9-8-20(16(21)19-22)12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQRUNADWJCOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.